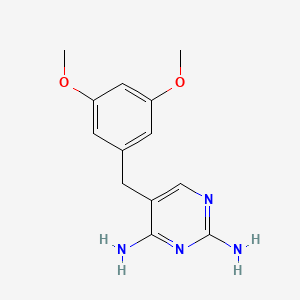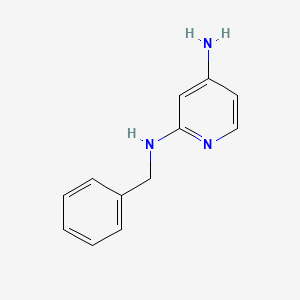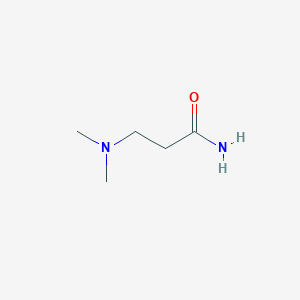
3-(Dimethylamino)propanamide
概要
説明
3-(Dimethylamino)propanamide, also known as N-[3-(dimethylamino)propyl]propanamide, is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 . It is used in the preparation of some surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .
Synthesis Analysis
The synthesis of this compound involves the reaction between dimethylamine and acrylonitrile, a Michael reaction, to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields this compound . In addition, it has been found that the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H18N2O/c1-4-8(11)9-6-5-7-10(2)3/h4-7H2,1-3H3,(H,9,11) .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 0.9±0.1 g/cm^3. It has a boiling point of 285.0±23.0 °C at 760 mmHg and a vapor pressure of 0.0±0.6 mmHg at 25°C. The compound has a refractive index of 1.447 .科学的研究の応用
Organic Synthesis
- Azetidinium Ion Approach : 3-(Dimethylamino)propanamide is used in generating N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines via a regiospecific opening of an azetidinium ion intermediate. This process is significant in organic synthesis for creating a range of chemical structures (O’Brien et al., 2002).
Pharmaceutical Applications
- Potential Antidepressant Agents : It's used in the synthesis of 3-amino-1,1-diaryl-2-propanols, which have potential as antidepressant agents. These compounds show a marked reduction in peripheral anticholinergic effects compared to traditional antidepressants (Clark et al., 1979).
Cytotoxicity and Topoisomerase II Inhibition
- Cytotoxic Evaluation : Derivatives of this compound, like 3-(diethylamino)-N-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophen-3-yl)propanamide, have shown efficacy against resistant cell lines in cancer treatments. These compounds also exhibit topoisomerase II inhibitory activity, which is crucial in cancer therapy (Gomez-Monterrey et al., 2011).
Biochemistry and Molecular Biology
- Neuroprotective Agents : N-acylaminophenothiazines derived from this compound are being explored for their neuroprotective properties, particularly in the treatment of Alzheimer's disease. These compounds show a multifunctional profile, including selective inhibition of butyrylcholinesterase and protection against free radical damage (González-Muñoz et al., 2011).
Chemical Engineering and Environmental Science
- Catalytic Pyrolysis : Studies on catalytic pyrolysis using this compound as a raw material have been conducted, focusing on efficient production methods for chemicals like N,N-dimethylacrylamide, which has applications in various industrial processes (Zhong-wei, 2008).
作用機序
Target of Action
3-(Dimethylamino)propanamide, also known as N,N-Dimethyl-3-dimethylaminopropionamide , is a versatile intermediate with a variety of applications. It is widely used to functionalize various pharmacologically active medicinally important compounds . .
Mode of Action
It is known that this compound is used as an intermediate in the synthesis of agrochemicals and surfactants . It is also used in water treatment chemicals and as a catalyst for polyurethane (PU) and epoxy polymerizations
Biochemical Pathways
It is known that this compound is used in the synthesis of various pharmacologically active compounds , suggesting that it may play a role in various biochemical pathways depending on the specific compound it is used to synthesize.
Pharmacokinetics
It is known that this compound is a weakly basic, colorless liquid , which may influence its ADME properties.
Result of Action
It is known that this compound is used in the synthesis of various pharmacologically active compounds , suggesting that its action may result in the production of these compounds.
Action Environment
It is known that this compound is a weakly basic, colorless liquid , suggesting that factors such as pH and temperature may influence its action, efficacy, and stability.
Safety and Hazards
将来の方向性
In terms of future directions, one study suggests that well-designed low-molecular-weight drugs containing N-containing groups as transporter recognition units can enter the brain or the eyes through carrier-mediated transport . This could potentially open up new avenues for drug delivery across the blood-brain barrier or the blood-retina barrier.
生化学分析
Biochemical Properties
3-(Dimethylamino)propanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a direct inhibitor of the Keap1-Nrf2 interaction, which is crucial for regulating redox, metabolic, and protein homeostasis, as well as inflammation . This interaction suggests that this compound can improve cell resistance to oxidative stress, highlighting its potential as an antioxidant.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the Nrf2 pathway, leading to increased expression of antioxidant genes and enhanced cellular defense mechanisms . Additionally, this compound has been found to modulate the activity of certain enzymes involved in cellular metabolism, thereby impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on the Keap1 protein, preventing its interaction with Nrf2 and allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes . This mechanism highlights the compound’s role in enhancing cellular defense against oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its effectiveness may decrease over time due to degradation . Long-term exposure to the compound has been observed to result in sustained activation of the Nrf2 pathway, leading to prolonged cellular protection against oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance cellular defense mechanisms without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as liver damage or disruption of normal cellular functions. It is important to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of carbonyl reductases, which are involved in the bioreduction of certain compounds . This interaction can affect the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via carrier-mediated mechanisms, such as the proton-coupled organic cation antiporter . This transport mechanism ensures the efficient distribution of this compound to its target sites within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization ensures that this compound exerts its effects at the appropriate sites, such as the nucleus for gene expression regulation or the cytoplasm for enzyme interactions.
特性
IUPAC Name |
3-(dimethylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-7(2)4-3-5(6)8/h3-4H2,1-2H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXQLMVKRBUSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20101-88-6 | |
| Record name | 3-(dimethylamino)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester](/img/structure/B3188131.png)

![[1,1'-Biphenyl]-3,3'-dicarbaldehyde](/img/structure/B3188153.png)

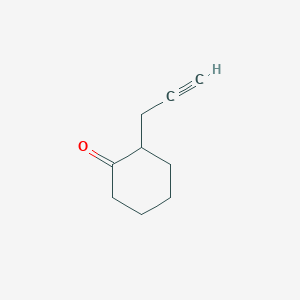
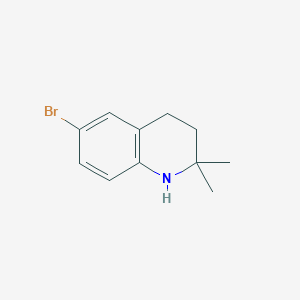
![Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B3188200.png)
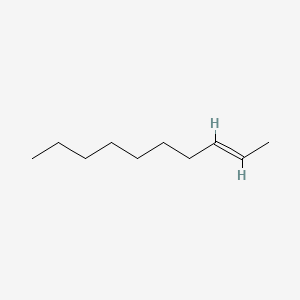
![1-Propanol, 2-[2-(benzoyloxy)propoxy]-, benzoate](/img/structure/B3188219.png)
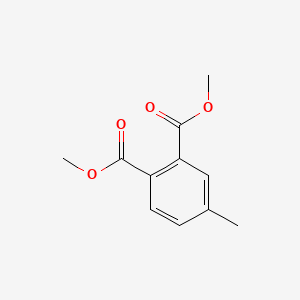
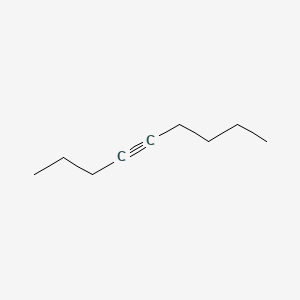
![2-Chlorobenzo[h]quinoline](/img/structure/B3188240.png)
